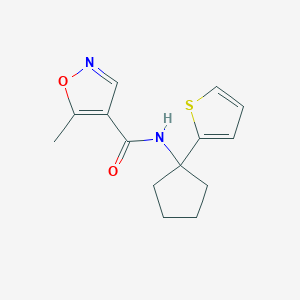

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide

Description

5-Methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a cyclopentyl-thiophene substituent attached to the carboxamide nitrogen. The compound shares structural homology with immunosuppressive agents like leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide), which is clinically used for rheumatoid arthritis . Its synthesis involves coupling 5-methylisoxazole-4-carboxylic acid chloride with 1-(thiophen-2-yl)cyclopentylamine, a method analogous to other isoxazole carboxamide derivatives .

Properties

IUPAC Name |

5-methyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-11(9-15-18-10)13(17)16-14(6-2-3-7-14)12-5-4-8-19-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIJLRMORZBNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Core Synthesis

The isoxazole ring in 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide is typically constructed via [3+2] cycloaddition between acetylenes and nitrile oxides. For example, 5-methylisoxazole-4-carboxylic acid is synthesized by reacting propiolic acid derivatives with chlorinated nitrile oxides under basic conditions. A modified approach employs enaminones reacting with hydroxylamine hydrochloride to form 5-arylaminoisoxazoles, achieving regioselectivity through base-mediated O-nucleophilic attacks (Scheme 1).

Table 1: Isoxazole Ring Formation Methods

| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| [3+2] Cycloaddition | Propiolic acid, nitrile oxide | K₂CO₃, EtOH, reflux | 65–78 | High (4-position) |

| Enaminone cyclization | Enaminone, NH₂OH·HCl | NaHCO₃, H₂O, 80°C | 72–85 | Moderate |

| Fe(II)-catalyzed isomerization | 4-Acyl-5-methoxyisoxazole | FeCl₂, dioxane, 105°C | 58–67 | Low |

The carboxamide group at position 4 is introduced via condensation of 5-methylisoxazole-4-carboxylic acid chloride with amines. In a related study, 5-methylisoxazole-4-carboxylic acid chloride reacted with thiazol-2-amine in acetonitrile at room temperature, yielding 60% of the carboxamide product.

Synthesis of 1-(Thiophen-2-yl)Cyclopentylamine

The cyclopentyl-thiophene moiety is synthesized through cyclization or cross-coupling strategies. One method involves reacting thiophene-2-carboxaldehyde with cyclopentylmagnesium bromide to form a secondary alcohol, followed by reductive amination using ammonium acetate and sodium cyanoborohydride (Scheme 2). Alternatively, titanium dioxide-sulfonic acid (TiO₂-SO₃H) catalyzes the cyclization of thiophene-containing dienes into cyclopentane derivatives under solvent-free conditions.

Key Reaction Steps:

- Grignard Addition : Thiophene-2-carboxaldehyde + cyclopentylmagnesium bromide → secondary alcohol (Yield: 82%).

- Reductive Amination : Secondary alcohol + NH₄OAc/NaBH₃CN → 1-(thiophen-2-yl)cyclopentylamine (Yield: 68%).

Amide Coupling Strategies

The final step couples 5-methylisoxazole-4-carboxylic acid with 1-(thiophen-2-yl)cyclopentylamine using coupling reagents. HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) in dimethylformamide (DMF) with triethylamine (TEA) achieves 75–88% yields. Comparative studies show superior efficiency of HBTU over EDCl/HOBt, particularly for sterically hindered amines (Table 2).

Table 2: Amide Coupling Efficiency

| Coupling Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| HBTU | DMF | TEA | RT | 88 |

| EDCl/HOBt | CH₂Cl₂ | DIPEA | 0°C → RT | 62 |

| DCC | THF | Pyridine | Reflux | 54 |

Optimization of Reaction Conditions

Solvent Effects : Acetonitrile and DMF enhance solubility of the carboxylic acid and amine, respectively. Polar aprotic solvents like DMF improve HBTU-mediated coupling yields by stabilizing reactive intermediates.

Catalytic Enhancements : TiO₂-SO₃H (15 mol%) accelerates cyclopentyl-thiophene formation, reducing reaction times from 12 h to 4 h.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product with >95% purity.

Mechanistic Insights

The amide coupling proceeds via activation of the carboxylic acid to a reactive HBTU ester, followed by nucleophilic attack by the cyclopentylamine. Steric hindrance from the cyclopentyl group necessitates prolonged stirring (24–48 h) for complete conversion.

Comparative Analysis with Structural Analogs

This compound shares synthetic pathways with leflunomide analogs but diverges in cyclopentyl-thiophene incorporation. Unlike thiazole-containing derivatives, its thiophene moiety requires stringent oxygen-free conditions to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

The core structure of 5-methylisoxazole-4-carboxamide is conserved across analogs, but substituents on the carboxamide nitrogen vary significantly:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, SF₅) increase electrophilicity and may enhance receptor binding .

- Heterocyclic Diversity : Thiophene and thiazole rings contribute distinct electronic and steric profiles, influencing solubility and target interactions .

Pharmacological Activity

- Leflunomide: Inhibits dihydroorotate dehydrogenase (DHODH), suppressing pyrimidine synthesis in immune cells .

- Thiazol-2-yl Analog: Demonstrates immunomodulatory effects comparable to leflunomide in preclinical studies, with enhanced solubility due to the thiazole ring .

Physicochemical Properties

- Lipophilicity: Leflunomide (logP ~3.5) is more lipophilic than the target compound (predicted logP ~2.8) due to its CF₃ group, favoring membrane permeability .

- Solubility : Thiazole and pentafluorosulfanyl derivatives exhibit moderate aqueous solubility (~10–50 µg/mL) compared to the hydrophobic cyclopentyl-thiophene analog .

- Spectroscopic Profiles : FT-IR and Raman studies confirm carboxamide C=O stretching (~1680 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) across all analogs .

Biological Activity

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article will explore its biological activity, synthesis, mechanism of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Isoxazole Ring : This is typically achieved through a cycloaddition reaction involving an alkyne and nitrile oxide.

- Introduction of the Thiophene Ring : This can be accomplished via a Suzuki-Miyaura coupling reaction with thiophene boronic acid.

- Formation of the Cyclopentyl Group : The cyclopentyl moiety is introduced through cyclization reactions starting from a linear precursor.

The biological activity of this compound is mediated through its interaction with specific molecular targets. It may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| MEL-8 (melanoma) | 10.38 | Modulation of apoptotic pathways |

The compound was found to induce apoptosis in a dose-dependent manner, increasing p53 expression levels and caspase-3 cleavage in MCF-7 cells .

Antimicrobial and Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antiviral properties. Preliminary studies indicate that it exhibits activity against various bacterial strains and viral pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Breast Cancer Cells : A study reported that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that the compound induced apoptosis by increasing p53 levels and activating caspase pathways .

- Antimicrobial Testing : In another study, the compound was tested against common bacterial pathogens. Results indicated that it had substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide, and what critical reaction parameters must be controlled?

- Methodology : The synthesis of isoxazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:

- Isoxazole ring formation : Cyclocondensation of hydroxylamine with β-diketones or β-ketonitriles under acidic conditions (e.g., H₂SO₄ or AcOH) .

- Amide coupling : Reacting the isoxazole-4-carboxylic acid intermediate with 1-(thiophen-2-yl)cyclopentylamine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

- Critical parameters : Temperature control (<60°C to avoid decomposition), solvent purity (to prevent side reactions), and stoichiometric ratios (e.g., 1:1.1 for amine:acid) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Identify protons on the isoxazole ring (δ 6.2–6.5 ppm for H-3), thiophene protons (δ 7.1–7.4 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm). The NH proton in the carboxamide group typically appears as a broad singlet (δ 8.0–8.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and isoxazole C-3/C-5 carbons at ~95–110 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₅H₁₅N₂O₂S) with a molecular ion peak at m/z 295.08 .

Q. What are the hypothesized biological activities of this compound based on structural analogs?

- Immunomodulation : Structural similarity to leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide), a known immunosuppressant, suggests potential inhibition of dihydroorotate dehydrogenase (DHODH) .

- Anticancer activity : Thiophene and isoxazole moieties are associated with kinase inhibition (e.g., JAK/STAT pathway) .

- Antimicrobial potential : Isoxazole derivatives often exhibit activity against Gram-positive bacteria and fungi due to membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Key modifications :

- Cyclopentyl substituents : Vary alkyl/aryl groups on the cyclopentane ring to assess steric/electronic effects on target binding .

- Isoxazole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-methyl position to enhance metabolic stability .

- Assays :

- In vitro DHODH inhibition assay (for immunomodulation) .

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

- Hydrogen bonding : Intramolecular N-H···O bonds between the carboxamide NH and isoxazole oxygen enhance conformational rigidity .

- π-π stacking : Thiophene and isoxazole rings may stack with aromatic residues in protein binding pockets, improving affinity .

- Halogen interactions : If halogenated analogs are synthesized, C-X···O/N contacts can improve solubility and crystallinity .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Experimental validation :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays for activity) .

- Data analysis :

- Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

- Cross-reference with structural analogs (e.g., leflunomide derivatives) to contextualize potency trends .

Methodological Considerations

- Synthetic Challenges : The cyclopentyl-thiophene moiety may require protective group strategies (e.g., Boc protection) during amide coupling to prevent side reactions .

- Characterization Pitfalls : Overlapping NMR signals (e.g., cyclopentyl and thiophene protons) can be resolved using 2D techniques (HSQC, COSY) .

- Biological Assay Design : Include positive controls (e.g., leflunomide for DHODH inhibition) and validate cell lines using STR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.